9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
CAS No.: 1610380-89-6
Cat. No.: VC2726034
Molecular Formula: C28H27N3O4
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1610380-89-6 |
|---|---|
| Molecular Formula | C28H27N3O4 |
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1 |
| Standard InChI Key | JYCRVLXOMZRUPV-SANMLTNESA-N |
| Isomeric SMILES | CN(C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
| SMILES | CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
| Canonical SMILES | CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Introduction
Potential Synthesis Pathways
While no direct synthesis method is provided in the results, compounds with similar structures are typically synthesized using:
-
Fmoc Protection Chemistry: The fluorene group is often introduced via fluorenylmethyloxycarbonyl (Fmoc) reagents, widely used in peptide synthesis.
-
Carbamate Formation: The carbamate linkage can be formed by reacting an amine with a chloroformate or carbamoyl chloride derivative.
-
Indole Derivatives: The indole moiety may be introduced through Fischer indole synthesis or via derivatization of tryptophan.
3.1. Biological Applications
Given its structure:
-
The indole group suggests potential interaction with biological systems, as indole derivatives are known to bind to enzymes and receptors.
-
Carbamates are often used in pharmaceuticals for their ability to act as prodrugs or enzyme inhibitors.
3.2. Peptide Synthesis
The fluorene group indicates that this compound might serve as a protecting group in peptide synthesis, specifically for amino acids with reactive side chains.
3.3. Drug Development
The combination of indole and carbamate functionalities suggests possible applications in drug discovery, particularly for targeting neurological or hormonal pathways.
Research Context
Compounds with similar structures have been studied for:
-
Enzyme inhibition (e.g., proteases or acetylcholinesterase).
-
Anti-cancer properties due to interaction with DNA or proteins.
-
Use as intermediates in organic synthesis for more complex molecules.
Data Table
| Property | Likely Characteristics |
|---|---|
| Molecular Weight | Approx. 400–500 g/mol (estimated) |
| Functional Groups | Fluorene, Indole, Carbamate |
| Solubility | Likely soluble in organic solvents |
| Applications | Peptide synthesis, drug discovery |
| Stability | High thermal and chemical stability |
If more specific details about this compound are required (e.g., experimental data or biological activity), further targeted research would be necessary using specialized databases like Reaxys or SciFinder.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume